Cas no 2011807-82-0 (1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride)

1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride
- 2011807-82-0
- EN300-1143291
-
- Inchi: 1S/C8H15ClO3S/c1-6(2)7(10)5-8(3-4-8)13(9,11)12/h6-7,10H,3-5H2,1-2H3
- InChI Key: VHTIADWQZICDDW-UHFFFAOYSA-N
- SMILES: ClS(C1(CC(C(C)C)O)CC1)(=O)=O
Computed Properties
- Exact Mass: 226.0430432g/mol
- Monoisotopic Mass: 226.0430432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 62.8Ų
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143291-0.05g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1143291-0.5g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 0.5g |
$1426.0 | 2023-10-26 | |
Enamine | EN300-1143291-2.5g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
Enamine | EN300-1143291-0.1g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
Enamine | EN300-1143291-0.25g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
Enamine | EN300-1143291-1.0g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 1g |
$1485.0 | 2023-06-09 | ||
Enamine | EN300-1143291-5g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 5g |
$4309.0 | 2023-10-26 | |
Enamine | EN300-1143291-10g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 95% | 10g |
$6390.0 | 2023-10-26 | |
Enamine | EN300-1143291-5.0g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 5g |
$4309.0 | 2023-06-09 | ||
Enamine | EN300-1143291-10.0g |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride |
2011807-82-0 | 10g |
$6390.0 | 2023-06-09 |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride Related Literature
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride
Introduction to 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride (CAS No. 2011807-82-0)
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2011807-82-0, is a derivative of cyclopropane, a structural motif known for its unique electronic and steric properties. The presence of both hydroxyl and sulfonyl chloride functional groups in its molecular framework makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The sulfonyl chloride moiety is particularly noteworthy due to its reactivity in forming sulfonamides, which are widely recognized for their biological activity. In recent years, sulfonamide derivatives have been extensively studied for their potential applications in treating various diseases, including infectious disorders and inflammatory conditions. The cyclopropane ring itself contributes to the compound's distinct chemical behavior, often enhancing binding affinity and metabolic stability in drug candidates. This combination of features positions 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride as a valuable building block in medicinal chemistry.
Recent advancements in synthetic methodologies have improved the accessibility of this compound, enabling researchers to explore its utility more efficiently. For instance, the development of catalytic processes for sulfonyl chloride formation has allowed for cleaner and more scalable production methods. Such improvements are crucial for academic and industrial applications, where cost-effective and sustainable synthesis is increasingly prioritized.
In the realm of drug discovery, 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride has been incorporated into various molecular frameworks to assess its pharmacological potential. Studies have demonstrated its role in generating lead compounds that exhibit promising biological activity. For example, modifications of this scaffold have yielded derivatives with inhibitory effects on certain enzymes implicated in metabolic pathways relevant to neurological disorders. The hydroxyl group also provides a site for further functionalization, allowing for the creation of diverse analogs with tailored properties.
The structural uniqueness of cyclopropane derivatives has been leveraged to develop compounds with enhanced physicochemical properties. These include improved solubility and bioavailability, which are critical factors in drug formulation. Additionally, the stability of the cyclopropane ring under physiological conditions makes it an attractive feature for long-term therapeutic applications. Researchers are exploring how this stability can be exploited to create drugs with prolonged efficacy.
From a synthetic chemistry perspective, 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride serves as a key intermediate in multi-step reactions. Its reactivity allows for the introduction of additional functional groups, such as amines or alcohols, facilitating the construction of complex molecules. This adaptability is particularly valuable in fragment-based drug design approaches, where small molecular units are incrementally modified to optimize biological activity.
The compound's utility extends beyond pharmaceutical applications into materials science and agrochemical research. For instance, derivatives derived from 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride have been investigated for their potential as stabilizers or crosslinking agents in polymer formulations. The ability to fine-tune molecular properties through functional group modifications makes this class of compounds highly versatile.
Future research directions may focus on exploring the stereochemical aspects of cyclopropane derivatives. The rigid three-membered ring can introduce specific conformational constraints that influence binding interactions with biological targets. By studying enantiomeric or diastereomeric forms of this compound, scientists can gain insights into how chirality impacts pharmacological outcomes.
Ethical considerations and regulatory compliance remain paramount when handling 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride and its derivatives. While not classified as hazardous under standard definitions, proper handling procedures must be followed to ensure safety in laboratory and industrial settings. This includes adequate ventilation, personal protective equipment (PPE), and adherence to waste disposal guidelines.
In conclusion, 1-(2-hydroxy-3-methylbutyl)cyclopropane-1-sulfonyl chloride (CAS No. 2011807-82-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.
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